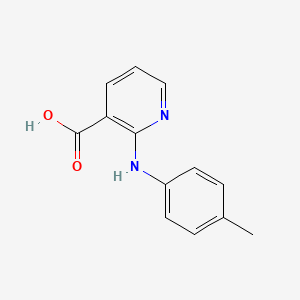

2-(4-Toluidino)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

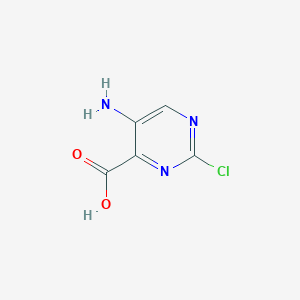

2-(4-Toluidino)nicotinic acid, also known as 2-(4-methylanilino)pyridine-3-carboxylic acid, is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.251 .

Synthesis Analysis

The synthesis of nicotinic acid derivatives, including this compound, often involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . An improved process for the synthesis of nicotinic acid has been developed using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139 .Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been confirmed by X-ray structural analysis . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Chemical Reactions Analysis

The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl(4,4-dimethyl)nicotinic acid has been developed . The reaction of ethyl β- (morpholin-4-yl)crotonate with cyanothioacetamides, morpholine, and alkylating agents gives rise to 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles .Aplicaciones Científicas De Investigación

Nicotinic Acid Receptor and Anti-lipolytic Effect

2-(4-Toluidino)nicotinic acid is a form of nicotinic acid (niacin), a vitamin B complex known for its lipid-lowering properties. Nicotinic acid interacts with G-protein-coupled receptors such as PUMA-G and HM74 in adipose tissue. These receptors mediate the anti-lipolytic effects of nicotinic acid by inhibiting cyclic adenosine monophosphate (cAMP) accumulation, which decreases lipolysis in adipose tissue. The interaction with these receptors is crucial for the lipid-lowering effects of nicotinic acid in vivo (Tunaru et al., 2003).

Industrial Production and Ecological Methods

On an industrial level, nicotinic acid is produced primarily by the oxidation of 5-ethyl-2-methylpyridine. However, this process has environmental drawbacks, such as the production of nitrous oxide, a potent greenhouse gas. Consequently, there's a growing need for green chemistry approaches to produce nicotinic acid. Several eco-friendly methods, especially those involving commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine, are being explored for their potential industrial applications (Lisicki et al., 2022).

Receptor Identification for Drug Development

Identifying receptors for nicotinic acid is pivotal for developing new drugs to treat dyslipidemia. For example, the G protein-coupled receptor HM74 is identified as a low-affinity receptor for nicotinic acid, while HM74A is identified as a high-affinity receptor. These discoveries are instrumental in understanding the drug's mechanism and may lead to the development of more effective drugs for treating dyslipidemia (Wise et al., 2003).

Nicotinic Acid in Atherosclerosis Prevention

Nicotinic acid is also recognized for its role in preventing atherosclerosis. It's believed to inhibit the progression of this disease through mechanisms independent of its lipid-modifying effects. Studies have shown that nicotinic acid can inhibit disease progression without affecting total cholesterol and HDL cholesterol plasma levels. Its antiatherosclerotic effect is mediated through the receptor GPR109A, expressed by immune cells (Lukasova et al., 2011).

Applications in Tobacco Alkaloid Biosynthesis

Nicotinic acid is also involved in the biosynthesis of tobacco alkaloids, which are part of the chemical defense mechanism of plants in the Nicotiana genus against insect herbivores. These alkaloids are formed by the condensation of a derivative of nicotinic acid. The enzymes involved in this biosynthesis are crucial in understanding the formation of these defense compounds (Kajikawa et al., 2009).

Safety and Hazards

Direcciones Futuras

There is potential for the development of low-cost additives to achieve high performance aqueous Zn-ion batteries using nicotinic acid . Additionally, the synthesis of hydrazones, quinazolines, and Schiff bases using nicotinic acid has been developed, which could have potential industrial applications .

Mecanismo De Acción

Target of Action

2-(4-Toluidino)nicotinic acid, also known as niacin, primarily targets the G protein-coupled receptor (GPR109A) in the human body . This receptor plays a crucial role in inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .

Mode of Action

The compound interacts with its targets by acting as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes .

Biochemical Pathways

The compound affects the NAD-dependent pathways, which are crucial for redox metabolism . It also influences the pyridine nucleotide cycle (PNC VII pathway), which is the major route for the metabolism of niacin . The compound is also involved in the metabolism of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) .

Pharmacokinetics

The compound is well absorbed by mammals and undergoes extensive first-pass biotransformation to niflumic acid . In 24 hours, more than 60% of an intravenous dose is excreted in the urine. In 72 hours, more than 90% of the dose is excreted in urine and feces .

Result of Action

The action of this compound results in a decrease in the production of LDL-C and an increase in high-density lipoprotein cholesterol (HDL-C) . It also significantly reduces lipoprotein (a) . These changes help in reducing the risk of atherosclerosis progression .

Propiedades

IUPAC Name |

2-(4-methylanilino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-4-6-10(7-5-9)15-12-11(13(16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKCFBVBBOJSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2516360.png)

![N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2516361.png)

![8-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2516362.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)

![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)

![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)

![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)

![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)

![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)